{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride
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Overview
Description
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions is a notable approach in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents and temperatures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its unique structure is explored for developing new pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyrrole ring structure but differ in their additional ring systems.
Pyrrolopyrazine derivatives: These compounds also contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Pyrrolo[3,4-c]pyridine: This compound has a pyrrole ring fused to a pyridine nucleus and is known for its pharmacological properties.
Uniqueness
What sets {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride apart is its specific combination of pyrrole and pyrazole rings, which provides unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c10-3-6-4-1-8-9-5(4)2-7-6;;/h1,6-7,10H,2-3H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRXBBCMFNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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